molecular formula C30H26F3N5O B11218735 4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218735
M. Wt: 529.6 g/mol
InChI Key: SVYZBUPQXBFNPM-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE include other pyrrolopyrimidine derivatives and compounds with similar functional groups. Some examples are:

The uniqueness of 1-(4-METHOXYPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C30H26F3N5O

Molecular Weight

529.6 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H26F3N5O/c1-39-25-12-10-23(11-13-25)36-14-16-37(17-15-36)28-27-26(21-6-3-2-4-7-21)19-38(29(27)35-20-34-28)24-9-5-8-22(18-24)30(31,32)33/h2-13,18-20H,14-17H2,1H3

InChI Key

SVYZBUPQXBFNPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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